Product packaging for 7-Hydroxycholesterol(Cat. No.:)

7-Hydroxycholesterol

货号: B8083268
分子量: 402.7 g/mol
InChI 键: OYXZMSRRJOYLLO-UOQFGJKXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

7-Hydroxycholesterol is a significant oxysterol that exists primarily as two isomers, 7α-hydroxycholesterol and 7β-hydroxycholesterol, each with distinct biological origins and research implications. The 7α-isomer is a crucial enzymatic precursor in the bile acid synthesis pathway, and its formation from cholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1) is the rate-determining step in this process . In contrast, 7β-hydroxycholesterol is primarily formed through the auto-oxidation of cholesterol and is recognized for its potent cytotoxic properties . Both isomers are of great interest in the study of oxidative stress and its role in the pathogenesis of various diseases. Research models demonstrate that 7β-hydroxycholesterol and the related 7-ketocholesterol are powerful inducers of oxidative stress, causing organelle dysfunction (in mitochondria, lysosomes, and peroxisomes) that can lead to cell death . These oxysterols are found in increased amounts in common pathological states, making them vital for investigating the mechanisms underlying cardiovascular diseases, specific eye conditions, neurodegenerative disorders, and inflammatory bowel diseases . Furthermore, the immediate metabolic precursor in the cholesterol synthesis pathway, 7-dehydrocholesterol (7-DHC), has been identified in a recent landmark study as an endogenous suppressor of ferroptosis, a form of non-apoptotic cell death . Due to its far superior reactivity towards peroxyl radicals, accumulated 7-DHC can effectively shield phospholipids from autoxidation, revealing a potent cell-survival mechanism that certain cancers exploit . This positions this compound and its metabolic relatives as critical compounds for exploring novel oncogenic resistance pathways. This product is intended for research applications only and is not approved for use in humans or as a diagnostic tool.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O2 B8083268 7-Hydroxycholesterol

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24?,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXZMSRRJOYLLO-UOQFGJKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CC[C@@H](C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic and Non Enzymatic Pathways of 7 Hydroxycholesterol Formation

Biosynthesis of 7α-Hydroxycholesterol

The enzymatic synthesis of 7α-hydroxycholesterol is predominantly carried out by two key enzymes: Cholesterol 7α-hydroxylase (CYP7A1) and Oxysterol 7α-hydroxylase (CYP7B1). nih.gov These enzymes catalyze the introduction of a hydroxyl group at the 7α-position of the cholesterol molecule, a critical step in the classic and alternative pathways of bile acid synthesis. nih.govdiva-portal.org

Role of Cholesterol 7α-Hydroxylase (CYP7A1) in Bile Acid Synthesis

Cholesterol 7α-hydroxylase, encoded by the CYP7A1 gene, is the rate-limiting enzyme in the classic pathway of bile acid synthesis. wikipedia.orgnih.govwikipedia.org This pathway is the primary route for the conversion of cholesterol into bile acids in the liver. nih.gov The reaction catalyzed by CYP7A1, the conversion of cholesterol to 7α-hydroxycholesterol, is the first and most crucial regulatory point in this metabolic cascade. nih.govnih.govwikipedia.org

CYP7A1 is a membrane-bound protein located in the endoplasmic reticulum of hepatocytes. nih.govwikipedia.org It exhibits a high degree of specificity for its primary substrate, cholesterol. nih.govwikipedia.orgnih.gov The enzyme utilizes molecular oxygen and NADPH-cytochrome P450 reductase to carry out the hydroxylation reaction. nih.govuniprot.orggenecards.org While its main function is the 7α-hydroxylation of cholesterol, some studies suggest that CYP7A1 may also have minor activity towards other oxysterols. diva-portal.orguniprot.org

The activity of CYP7A1 is tightly regulated at both the transcriptional and post-translational levels to maintain cholesterol and bile acid homeostasis.

Transcriptional Regulation:

Feedback Inhibition by Bile Acids: Bile acids, the end products of the pathway, repress the transcription of the CYP7A1 gene. nih.govwikipedia.orgoup.com This negative feedback loop is primarily mediated by the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids. nih.govtudublin.ie

Hormonal and Dietary Regulation: The expression of CYP7A1 is also influenced by various hormones and dietary factors. For instance, cholesterol feeding can induce CYP7A1 expression in some species, while insulin (B600854) and thyroid hormone have also been shown to regulate its transcription. nih.govdiva-portal.orgoup.com

Nuclear Receptors: Several nuclear receptors, including Liver X Receptor α (LXRα), Hepatocyte Nuclear Factor 4α (HNF4α), and Liver Receptor Homolog-1 (LRH-1), play a role in the basal and regulated expression of CYP7A1. nih.govoup.com

Post-Translational Regulation:

Phosphorylation: The activity of the CYP7A1 enzyme can be modulated by phosphorylation and dephosphorylation, providing a rapid mechanism for short-term regulation. wikipedia.orgdoi.org

Substrate Availability: The accessibility of cholesterol to the enzyme in the endoplasmic reticulum membrane can also influence the rate of 7α-hydroxycholesterol formation. doi.orgportlandpress.com

Protein Stability: The half-life of the CYP7A1 protein is relatively short, around two to three hours, indicating that its levels can be rapidly adjusted. wikipedia.org

Contribution of Oxysterol 7α-Hydroxylase (CYP7B1)

Oxysterol 7α-hydroxylase, encoded by the CYP7B1 gene, plays a key role in the alternative or "acidic" pathway of bile acid synthesis. diva-portal.orgnih.gov This pathway is initiated by the hydroxylation of cholesterol at other positions (e.g., C27) to form oxysterols, which are then 7α-hydroxylated by CYP7B1. nih.govnih.gov

Unlike the highly specific CYP7A1, CYP7B1 exhibits broader substrate specificity, acting on a variety of hydroxylated sterols. nih.govnih.gov Its primary endogenous substrates include 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol (B1664032). nih.govmdpi.com It can also metabolize dehydroepiandrosterone (B1670201) (DHEA) and pregnenolone. nih.govnih.gov The requirements for a molecule to be a substrate for CYP7B1 include a hydroxyl group at the C3 position and the absence of a hydroxyl group in the C20-C24 region of the side chain. nih.gov

The expression of CYP7B1 is not limited to the liver; it is found in a wide range of tissues, including the brain, kidney, and reproductive organs. nih.govgenecards.org This widespread distribution suggests that CYP7B1 has diverse physiological functions beyond bile acid synthesis. nih.govpsu.edu In extrahepatic tissues, CYP7B1 is crucial for the metabolism and inactivation of oxysterols. nih.govtandfonline.com The tissue-specific expression of CYP7B1 can differ between species and can be developmentally regulated. nih.govnih.gov For example, in pigs, hepatic CYP7B1 levels increase with age, while they decrease in the kidney, suggesting hormonal regulation. nih.gov

Summary of Key Enzymes

EnzymeGeneLocationPrimary Substrate(s)Key Regulatory Factors
Cholesterol 7α-Hydroxylase CYP7A1Liver (Endoplasmic Reticulum)CholesterolBile acids (feedback inhibition), Cholesterol, Insulin, Thyroid Hormone, LXRα, HNF4α
Oxysterol 7α-Hydroxylase CYP7B1Liver, Brain, Kidney, Reproductive Organs25-hydroxycholesterol, 2this compound, DHEA, PregnenoloneHormones, Developmental stage

Formation from 7-Dehydrocholesterol (B119134) and Related Sterol Precursors

A notable enzymatic pathway for the formation of a related compound, 7-ketocholesterol (B24107), involves the precursor 7-dehydrocholesterol (7-DHC). nih.govresearchgate.net The enzyme cholesterol 7α-hydroxylase (CYP7A1) can catalyze the conversion of 7-DHC to 7-ketocholesterol. researchgate.netbioscientifica.commdpi.com This pathway is particularly relevant in certain metabolic disorders where 7-DHC levels are elevated. nih.govresearchgate.net While not a direct route to 7α-hydroxycholesterol, the formation of 7-ketocholesterol from 7-DHC highlights the enzymatic potential to modify sterol precursors at the 7-position. It's important to note that 7-ketocholesterol can then be interconverted with 7β-hydroxycholesterol. researchgate.net

Non-enzymatic, or auto-oxidation, pathways can also lead to the formation of 7α-hydroxycholesterol. nih.govmdpi.com This process is driven by reactive oxygen species (ROS) which can attack the cholesterol molecule, particularly at the vulnerable C-7 position. nih.govmdpi.com The initial reaction often forms cholesterol hydroperoxides, which can then be reduced to form both 7α- and 7β-hydroxycholesterol. nih.gov

Formation of 7β-Hydroxycholesterol

The formation of 7β-hydroxycholesterol is predominantly associated with non-enzymatic oxidation, although it can also be produced through enzymatic processes. caymanchem.comcaymanchem.com

Mechanisms of Non-Enzymatic Cholesterol Oxidation

The primary route to 7β-hydroxycholesterol is through the non-enzymatic oxidation of cholesterol, often referred to as auto-oxidation. nih.govresearchgate.net This process is initiated by the attack of reactive oxygen species (ROS), such as hydroxyl radicals, on the cholesterol molecule. nih.gov The double bond in the B-ring of cholesterol makes the hydrogen atoms at the 7-position particularly susceptible to abstraction, leading to the formation of a cholesterol radical. nih.gov This radical readily reacts with molecular oxygen to form peroxyl radicals, which are then converted to relatively stable cholesterol 7α/β-hydroperoxides. nih.gov Subsequent reduction of these hydroperoxides yields both 7α- and 7β-hydroxycholesterol. nih.govcabidigitallibrary.org This non-enzymatic oxidation can occur in various tissues and within circulating lipoproteins. nih.gov

Enzymatic Interconversion with 7-Ketocholesterol via Hydroxysteroid Dehydrogenases

An important enzymatic pathway related to 7β-hydroxycholesterol involves its interconversion with 7-ketocholesterol. This reversible reaction is catalyzed by members of the hydroxysteroid dehydrogenase (HSD) family of enzymes. researchgate.netproquest.com Specifically, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is known to reduce 7-ketocholesterol to 7β-hydroxycholesterol. bioscientifica.comresearchgate.netnih.gov Conversely, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) can catalyze the oxidation of 7β-hydroxycholesterol back to 7-ketocholesterol. bioscientifica.comresearchgate.netproquest.com This enzymatic interplay provides a mechanism for regulating the cellular levels of these two potent oxysterols. nih.gov Studies have shown that this interconversion occurs in various tissues, including the liver and arterial walls. bioscientifica.comnih.gov Furthermore, this enzymatic activity extends to hydroxylated derivatives of these oxysterols, such as the interconversion of 7-keto,25-hydroxycholesterol and 7β,25-dihydroxycholesterol. researchgate.netsigmaaldrich.com

Table of Research Findings on this compound Formation Pathways:

Pathway Precursor(s) Key Enzymes/Factors Product(s) References
Enzymatic 7-Dehydrocholesterol Cholesterol 7α-hydroxylase (CYP7A1) 7-Ketocholesterol nih.govresearchgate.netbioscientifica.commdpi.com
Non-Enzymatic Cholesterol Reactive Oxygen Species (ROS) 7α/β-hydroperoxycholesterol, 7α-Hydroxycholesterol, 7β-Hydroxycholesterol nih.govmdpi.comcabidigitallibrary.org
Enzymatic Interconversion 7-Ketocholesterol 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) 7β-Hydroxycholesterol bioscientifica.comresearchgate.netnih.govnih.gov
Enzymatic Interconversion 7β-Hydroxycholesterol 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) 7-Ketocholesterol bioscientifica.comresearchgate.netproquest.comnih.gov
Enzymatic Interconversion 7-keto,25-hydroxycholesterol 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) 7β,25-dihydroxycholesterol researchgate.netsigmaaldrich.com

| Enzymatic Interconversion | 7β,25-dihydroxycholesterol | 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) | 7-keto,25-hydroxycholesterol | researchgate.netsigmaaldrich.com |

Table of Mentioned Compounds:

Compound Name
7α-Hydroxycholesterol
7β-Hydroxycholesterol
7-Dehydrocholesterol
7-Ketocholesterol
Cholesterol
7α/β-hydroperoxycholesterol
7-keto,25-hydroxycholesterol

Metabolic Fate and Catabolism of 7 Hydroxycholesterol

Hepatic Metabolism and Bile Acid Synthesis Pathways

The liver is the primary site for the catabolism of 7α-hydroxycholesterol, where it serves as a crucial intermediate in the classical pathway of bile acid synthesis. nih.govontosight.ai This pathway is a major route for cholesterol elimination from the body. imrpress.com

The transformation of 7α-hydroxycholesterol into primary bile acids involves a series of enzymatic reactions. Initially, 7α-hydroxycholesterol is converted to 7α-hydroxy-4-cholesten-3-one (C4) by the enzyme hydroxysteroid dehydrogenase 3B7 (HSD3B7). nih.govresearchgate.netexplorationpub.com C4 is a key branch point intermediate. nih.govimrpress.com

From this point, the pathway to cholic acid requires the action of sterol 12α-hydroxylase (CYP8B1), which hydroxylates the C4 intermediate at the 12α position. nih.govexplorationpub.com In the absence of CYP8B1 activity, the pathway proceeds to the formation of chenodeoxycholic acid. nih.govmdpi.com The subsequent steps for both pathways involve side-chain oxidation, a process catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which ultimately leads to the formation of the C24 bile acids, cholic acid and chenodeoxycholic acid. nih.govresearchgate.net

Key Enzymes in the Hepatic Metabolism of 7α-Hydroxycholesterol

EnzymeAbbreviationLocationFunction in Pathway
Cholesterol 7α-hydroxylaseCYP7A1Endoplasmic ReticulumCatalyzes the initial, rate-limiting step of converting cholesterol to 7α-hydroxycholesterol. wikipedia.orgthemedicalbiochemistrypage.org
3β-hydroxy-Δ5-C27-steroid oxidoreductase/isomeraseHSD3B7Endoplasmic ReticulumConverts 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one (C4). nih.govexplorationpub.com
Sterol 12α-hydroxylaseCYP8B1Endoplasmic ReticulumHydroxylates C4 at the 12α position, directing the pathway towards cholic acid synthesis. nih.govexplorationpub.com
Sterol 27-hydroxylaseCYP27A1MitochondriaCatalyzes the oxidation of the sterol side chain, a crucial step for forming C24 bile acids. nih.govresearchgate.net

A significant portion of 7α-hydroxycholesterol in human serum exists in an esterified form, with a fatty acid attached at the 3β-position. nih.gov These esterified forms, along with free 7α-hydroxycholesterol, are taken up by the liver. jci.org Research indicates that esterified 7α-hydroxycholesterol can be hydrolyzed by cholesterol esterase, releasing the free oxysterol for further metabolism into bile acids. nih.gov The liver rapidly metabolizes 7α-hydroxycholesterol after uptake. ahajournals.org

Extrahepatic Metabolism of 7-Hydroxycholesterol and Related Oxysterols

While the liver is the main site for bile acid synthesis, the metabolism of oxysterols, including 7α-hydroxycholesterol, is not exclusive to this organ. nih.govahajournals.org Extrahepatic tissues can partially metabolize oxysterols. ahajournals.org Enzymes capable of metabolizing cholesterol and oxysterols, such as sterol 27-hydroxylase (CYP27A1) and oxysterol 7α-hydroxylase (CYP7B1), are expressed in various tissues, including macrophages and adrenal glands. nih.gov This extrahepatic metabolism can lead to the formation of more polar metabolites. tandfonline.com For instance, the formation of 2this compound (B1664032) in extrahepatic tissues and its subsequent transport to the liver represents an alternative pathway for cholesterol elimination. jci.org There is evidence that 7α-hydroxycholesterol undergoes extensive metabolism in various tissues, followed by recycling through the plasma to the liver for final conversion into bile acids. ahajournals.org

Alternative Metabolic Modifications

Beyond its catabolism into bile acids, this compound can undergo esterification, a process where a fatty acid is attached to the molecule. This reaction is catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs), also known as sterol O-acyltransferases (SOATs). bioscientifica.comnih.gov These enzymes are located in the endoplasmic reticulum and convert sterols into their esterified forms, which can then be stored in cytoplasmic lipid droplets. bioscientifica.comelifesciences.org Both major isoforms, ACAT1 and ACAT2, can esterify oxysterols, including this compound. nih.gov

This esterification is a key mechanism for managing cellular levels of free sterols to prevent cytotoxicity. creative-proteomics.com However, the accumulation of oxysterols and their esters, particularly in macrophages, can contribute to the formation of foam cells. bioscientifica.comscielo.br The buildup of these lipid-laden cells is a characteristic feature of the early stages of atherosclerosis. scielo.br The accumulation of 7-ketocholesterol (B24107), a related oxysterol, has been shown to promote the formation of lipid-positive structures within cells. researchgate.net

Reduction and Sulfation Pathways in Oxysterol Inactivation

In addition to its role as a key intermediate in bile acid synthesis, 7α-hydroxycholesterol, like other oxysterols, can undergo inactivation processes to mitigate potential cytotoxicity. These pathways primarily involve reduction and sulfation, which modify the structure of the oxysterol to facilitate its elimination from the body.

The reduction of the 7-keto group of 7-ketocholesterol, a closely related oxysterol, to 7β-hydroxycholesterol is an identified inactivation pathway. This conversion is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzymatic reduction is a critical step in decreasing the levels of the more cytotoxic 7-ketocholesterol.

Sulfation represents a significant detoxification pathway for oxysterols, including metabolites of this compound. This process involves the addition of a sulfate (B86663) group, which increases the water solubility of the compound, thereby aiding its excretion. The sulfotransferase enzyme family, particularly SULT2B1b, has a notable affinity for cholesterol and oxysterols. This enzyme catalyzes the sulfation at the 3-position of the sterol ring, forming compounds like 7-ketocholesterol-3-sulfate. Studies have demonstrated that cells with higher levels of SULT2B1b expression are more resistant to the cytotoxic effects of 7-ketocholesterol, highlighting the protective role of sulfation.

Inactivation Pathway Enzyme Substrate (related to this compound) Product Effect
Reduction11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)7-Ketocholesterol7β-HydroxycholesterolDetoxification
SulfationSulfotransferase 2B1b (SULT2B1b)7-Ketocholesterol7-Ketocholesterol-3-sulfateIncreased water solubility for excretion

Excretion Mechanisms of this compound Metabolites

The metabolites of this compound, primarily the bile acids cholic acid and chenodeoxycholic acid, are efficiently eliminated from the body through biliary and fecal excretion. After their synthesis in the liver, these primary bile acids are conjugated with the amino acids glycine (B1666218) or taurine. This conjugation step is crucial as it enhances their water solubility and facilitates their transport into the bile.

The conjugated bile acids are actively secreted from hepatocytes into the bile canaliculi by the bile salt export pump (BSEP). The bile is then stored in the gallbladder and released into the small intestine upon food intake to aid in the digestion and absorption of fats.

The majority of bile acids, over 95%, are reabsorbed in the terminal ileum and returned to the liver via the portal circulation in a process known as enterohepatic circulation. The small fraction of bile acids that escapes reabsorption, approximately 5%, enters the colon where they are acted upon by the gut microbiota. Intestinal bacteria deconjugate and dehydroxylate the primary bile acids to form secondary bile acids, such as deoxycholic acid and lithocholic acid. These, along with any remaining primary bile acids, are then excreted from the body in the feces. Studies have shown that the fecal excretion of acidic sterols, which include these bile acid metabolites, increases significantly when bile acid synthesis is stimulated. While some sulfated forms of bile acids can be excreted in the urine, the primary route of elimination for this compound metabolites is through the feces.

Metabolite Excretion Route Form of Excreted Metabolite
Cholic AcidFecalPrimarily as deoxycholic acid (secondary bile acid) after bacterial action
Chenodeoxycholic AcidFecalPrimarily as lithocholic acid (secondary bile acid) after bacterial action
Sulfated MetabolitesUrinary (minor route)Sulfated bile acids

Cellular and Molecular Mechanisms of 7 Hydroxycholesterol Action

Sterol-Membrane Interactions and Bioregulation

Influence on Cellular Membrane Dynamics and Lipid Raft Organization

7-Hydroxycholesterol, an oxidized derivative of cholesterol, plays a significant role in modulating the physical properties and organization of cellular membranes. Its presence can alter membrane fluidity and the formation of specialized microdomains known as lipid rafts. nih.gov These rafts are dynamic assemblies of cholesterol, sphingolipids, and specific proteins that serve as platforms for various cellular processes, including signal transduction. nih.govmdpi.comcsic.es

The introduction of this compound into a membrane can lead to changes in the packing of lipid molecules. For instance, increased levels of 7-dehydrocholesterol (B119134), a precursor to both cholesterol and certain oxysterols, have been shown to increase membrane fluidity and decrease the packing of phospholipid fatty acyl chains. nih.gov This suggests that alterations in sterol composition, including the presence of this compound, can have profound effects on the biophysical characteristics of the membrane.

Lipid rafts are critical for the spatial and temporal regulation of cellular signaling by concentrating or separating signaling molecules. nih.govmdpi.com The integrity and function of these domains are heavily dependent on their lipid composition, particularly cholesterol. By influencing the lipid environment, this compound can indirectly affect the recruitment and function of proteins within these rafts, thereby impacting downstream signaling events. nih.govfrontiersin.org

Modulated Protein-Sterol Interactions in Cellular Signaling

The interaction between sterols and membrane proteins is a crucial aspect of cellular signaling, and this compound can directly modulate these interactions. nih.govacs.org This modulation can alter the conformation and activity of various membrane proteins, including G-protein coupled receptors (GPCRs). nih.govacs.orgbiorxiv.org

A notable example is the chemokine receptor CXCR4, which is involved in immune responses and inflammation. nih.govacs.org Studies have shown that elevated levels of oxysterols, including this compound, can disrupt the normal signaling of CXCR4. nih.govacs.orgbiorxiv.org Molecular dynamics simulations have revealed that certain oxysterols can displace cholesterol from its binding sites on CXCR4, leading to conformational changes in critical signaling residues and altering the receptor's interaction with G-proteins. nih.govacs.orgbiorxiv.org Specifically, some tail-oxidized sterols have been found to be more disruptive to CXCR4 signaling than their ring-oxidized counterparts. nih.govacs.orgbiorxiv.org This can lead to a switch in G-protein coupling, for instance, from Gαi/o to Gαs, thereby altering the downstream cellular response. acs.orgbiorxiv.org

The influence of this compound and other oxysterols on protein-sterol interactions highlights a paradigm where the oxidation of cholesterol can directly impact GPCR signaling, with implications for cellular processes in both physiological and pathological states, such as aging and inflammation. nih.govacs.org

Engagement with Nuclear Receptors and Transcriptional Regulation

Ligand Activity for Liver X Receptors (LXRs) and Farnesoid X Receptor (FXR)

This compound is recognized as a natural ligand for Liver X Receptors (LXRs), which are key nuclear receptors that regulate cholesterol, fatty acid, and glucose homeostasis. wikipedia.orgahajournals.org LXRs, which exist as two isoforms, LXRα and LXRβ, form heterodimers with the retinoid X receptor (RXR) to control gene expression. wikipedia.orgutppublishing.com The binding of oxysterols like this compound to LXRs induces a conformational change that leads to the recruitment of coactivator proteins and subsequent transcription of target genes. utppublishing.com

LXR target genes are involved in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues. utppublishing.comspandidos-publications.com Key genes regulated by LXRs include ATP-binding cassette transporter A1 (ABCA1) and ABCG1, which facilitate cholesterol efflux from cells. spandidos-publications.comoup.com By activating LXRs, this compound can thus play a role in cellular cholesterol balance.

While this compound is a known LXR agonist, the farnesoid X receptor (FXR) is primarily activated by bile acids. ahajournals.orgmdpi.comnih.gov Primary bile acids, such as chenodeoxycholic acid, are the main physiological ligands for FXR. ahajournals.org Although some studies suggest a broader range of ligands for FXR, the direct and potent activation of FXR by this compound is not as established as its role as an LXR ligand. mdpi.comnih.gov However, there is evidence that natural ligands for LXRs, such as 2this compound (B1664032), can induce platelet procoagulant activity, a response also seen with FXR ligands. ahajournals.org

Differential Gene Expression Modulation by this compound

The interaction of this compound with nuclear receptors leads to the differential expression of a wide array of genes, impacting various cellular pathways. As an LXR agonist, this compound can upregulate genes involved in cholesterol efflux and transport, such as ABCA1 and ABCG1. kjpp.net

However, the effects of this compound on gene expression are complex and can occur through both LXR-dependent and -independent mechanisms. kjpp.net For instance, in macrophages, this compound has been shown to induce the expression of pro-inflammatory genes. kjpp.net While it elevates the transcript levels of LXRα, the increase in the LXRα protein may not be as significant as that induced by synthetic LXR agonists. kjpp.net

Furthermore, this compound can influence the expression of genes involved in lipid metabolism. LXR activation is known to induce the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in hepatic lipogenesis. caister.comoup.com This highlights a potential for this compound to contribute to the regulation of fatty acid and triglyceride synthesis.

Interactions with Vitamin D Receptor (VDR) and Other Nuclear Hormone Receptors

The Vitamin D Receptor (VDR) is another nuclear receptor that can be influenced by sterol metabolism, although its primary ligand is the active form of vitamin D, 1,25-dihydroxyvitamin D3. researchgate.netmdpi.com The synthesis of vitamin D3 originates from 7-dehydrocholesterol in the skin upon exposure to UVB radiation. mdpi.comoncotarget.comnih.gov While not a direct ligand, the metabolic pathways of cholesterol and vitamin D are interconnected, suggesting potential for indirect interactions. For example, lithocholic acid, a toxic bile acid metabolite, can also act as a ligand for VDR. researchgate.net

The interplay between different nuclear receptors adds another layer of complexity to the regulatory actions of this compound. For example, there is evidence of crosstalk between LXR and other nuclear receptors like the thyroid hormone receptor (TR). oup.com Unliganded TRβ1 has been shown to suppress the transcriptional activity of LXRα. oup.com

Furthermore, other oxysterols have been shown to interact with a variety of nuclear receptors. For instance, certain oxysterols can act as allosteric inhibitors of estrogen receptors. mdpi.com This demonstrates that oxidized cholesterol derivatives can have broad effects on the nuclear receptor superfamily, extending beyond LXR activation.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

7-Hydroxycholesterols, a class of oxysterols, are increasingly recognized for their roles as signaling molecules that can modulate the activity of G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to cellular responses. wikipedia.org The interaction of 7-hydroxycholesterols with these receptors can influence a variety of physiological processes.

Ligand Activity for Specific GPCRs (e.g., GPR183/EBI2 for 7α,25-dihydroxycholesterol)

A significant finding in oxysterol signaling is the identification of 7α,25-dihydroxycholesterol (7α,25-OHC) as the endogenous ligand for the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183. nih.gov This receptor was initially identified as a gene induced by Epstein-Barr virus infection and plays a crucial role in regulating immune cell migration. nih.gov

The identification of 7α,25-OHC as the ligand for EBI2 unveiled a previously unknown signaling system. nih.gov 7α,25-OHC binds to and activates EBI2 with high potency, coupling to Gi/o proteins, which leads to the inhibition of cyclic AMP (cAMP) production. nih.gov This interaction is pivotal for directing the migration of various immune cells, including B cells, T cells, and dendritic cells, along a concentration gradient of 7α,25-OHC. nih.govmedchemexpress.com Ligation of EBI2 by 7α,25-OHC also induces receptor internalization and desensitization, which can modulate the cellular response. nih.gov For instance, pretreating B cells with 7α,25-OHC desensitizes the receptor and reduces the homing of these cells to splenic follicles. medchemexpress.comrndsystems.comtocris.combio-techne.com

ParameterValueReceptorCell TypeReference
Binding Affinity (Kd)450 pMHuman EBI2- nih.govmedchemexpress.com
Functional Potency (EC50, GTPγS)140 pMHuman EBI2- nih.govmedchemexpress.comrndsystems.comtocris.combio-techne.com
cAMP Inhibition (IC50)2 nMHuman EBI2- nih.gov
Cell Migration (EC50)~500 pMMouse B and T cellsMouse medchemexpress.com

Impact on Chemokine Receptor Function (e.g., CXCR4 Signaling)

Oxysterols, including this compound derivatives, can significantly impact the function of chemokine receptors, such as CXCR4. CXCR4 is a GPCR that plays a critical role in immune responses, inflammation, and cell migration by binding to its ligand, CXCL12. nih.govresearchgate.net Elevated levels of oxysterols, which can occur during cellular senescence, have been shown to alter the classical CXCL12-mediated signaling of CXCR4. nih.gov

Specifically, certain oxysterols can disrupt CXCR4 signaling. Studies have shown that tail-oxidized sterols are more disruptive than ring-oxidized ones. nih.gov For example, 2this compound can displace cholesterol from its binding sites on the CXCR4 receptor, altering the conformation of critical signaling residues. nih.gov This disruption can lead to a switch in G-protein signaling from the Gαi/o pathway to the Gαs class. nih.gov Molecular dynamics simulations indicate that both 7β-hydroxycholesterol and 2this compound can form hydrogen bonds with the C-terminus of CXCR4, potentially affecting its signaling pathway. biorxiv.org The presence of these oxysterols can induce significant conformational changes in the receptor, which may underlie the observed impairment in CXCR4 signaling. biorxiv.orgresearchgate.net

Activation and Crosstalk with Intracellular Signaling Cascades

7-Hydroxycholesterols can trigger a variety of intracellular signaling cascades that are central to cellular function, inflammation, and survival. These pathways often involve complex crosstalk and regulation.

Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK1/2, JNK, p38-MAPK)

The mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38-MAPK, are key signaling cascades that regulate a wide range of cellular processes. Several this compound derivatives have been shown to modulate these pathways.

ERK1/2: 7α-Hydroxycholesterol can induce the phosphorylation of ERK1/2 in monocytes and macrophages. medchemexpress.com Similarly, 7-ketocholesterol (B24107) (7KCh) treatment leads to the phosphorylation of ERK1/2 in retinal pigment epithelial cells. arvojournals.org In the context of neurodevelopment, 7-dehydrocholesterol-derived oxysterols like 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) cause hyperactivation of the MEK-ERK-C/EBP signaling pathway in cortical neural precursors. elifesciences.orgnih.gov

p38-MAPK: 7-ketocholesterol is a known activator of the p38 MAPK pathway. plos.org This activation can enhance the expression of adhesion molecules on endothelial cells, promoting leukocyte-endothelial interactions. plos.org In retinal pigment epithelial cells, 7KCh induces cytokine expression via the p38 MAPK pathway, among others. arvojournals.orgnih.gov

JNK: The JNK pathway is also implicated in the cellular response to oxysterols. For instance, in retinal pigmented epithelium cells, the JNK pathway is involved in the inflammatory response to 7KCh. mdpi.com

Pharmacological inhibition of these MAPK pathways has been shown to attenuate the inflammatory and cytotoxic effects of certain oxysterols. For example, inhibitors of p38 MAPK and ERK can reduce cytokine induction by 7KCh. arvojournals.orgnih.gov

Nuclear Factor-Kappa B (NF-κB) Signaling and Inflammatory Responses

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses. Various this compound compounds have been demonstrated to activate this pathway, leading to the expression of pro-inflammatory genes.

7-ketocholesterol is a potent inducer of NF-κB-mediated inflammation. arvojournals.orgnih.gov It can induce the expression of cytokines like VEGF, IL-6, and IL-8 through pathways that converge on NF-κB activation. arvojournals.orgnih.gov Similarly, 25-hydroxycholesterol (B127956) and 7-ketocholesterol can promote the nuclear translocation of the p65/RelA subunit of NF-κB in placental trophoblasts, an effect mediated through Toll-like receptor 4 (TLR4). oup.com

7α-Hydroxycholesterol also exhibits pro-inflammatory activity by activating NF-κB. It promotes the phosphorylation of the p65 subunit in monocytes/macrophages. medchemexpress.com This activation is part of the mechanism by which 7α-hydroxycholesterol induces the production of various chemokines. medchemexpress.com

Conversely, 7-dehydrocholesterol (7-DHC) has been shown to inhibit the NF-κB pathway in melanoma cells. It decreases the phosphorylation of Akt1, which in turn inhibits the translocation of the free RELA (p65) subunit into the nucleus, thereby suppressing tumor cell proliferation and invasion. nih.govresearchgate.netnih.gov

Cross-Regulation with Glucocorticoid Receptor and Neurotrophin Receptor Kinase Pathways

Emerging research highlights a complex interplay between oxysterol signaling and other critical receptor pathways, such as those for glucocorticoids and neurotrophins.

A notable example of this crosstalk is observed in the context of Smith-Lemli-Opitz syndrome (SLOS), a disorder caused by defective 7-dehydrocholesterol reductase (DHCR7). In SLOS, the accumulation of 7-dehydrocholesterol-derived oxysterols, particularly 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), initiates crosstalk between the glucocorticoid receptor (GR) and the neurotrophin receptor kinase TrkB. elifesciences.orgnih.govexlibrisgroup.combiorxiv.org This oxysterol-mediated interaction leads to the hyperactivation of both GR and TrkB, subsequently activating their downstream MEK-ERK signaling pathway. elifesciences.orgnih.gov This aberrant signaling cascade results in premature neurogenesis. elifesciences.orgnih.govexlibrisgroup.com Inhibition of the glucocorticoid receptor can rescue these neurogenic defects, indicating that GR is a key mediator of the detrimental effects of these oxysterols in this context. elifesciences.orgexlibrisgroup.com

Neurotrophin receptors, like TrkB, are essential for neuronal survival and differentiation, and their signaling is often dependent on the membrane environment. frontiersin.orgcreative-diagnostics.comnih.gov The binding of brain-derived neurotrophic factor (BDNF) to TrkB typically activates survival pathways like ERK and Akt. frontiersin.org The finding that an oxysterol can allosterically modulate TrkB activity via the glucocorticoid receptor reveals a novel layer of regulation for these critical developmental pathways. elifesciences.orgnih.gov

Interacting Molecule/PathwayEffect of 7-DHC-derived Oxysterol (DHCEO)Downstream EffectCell TypeReference
Glucocorticoid Receptor (GR)HyperactivationCrosstalk with TrkBCortical Neural Precursors elifesciences.orgnih.govexlibrisgroup.com
Neurotrophin Receptor Kinase TrkBHyperactivationActivation of MEK-ERK-C/EBP pathwayCortical Neural Precursors elifesciences.orgnih.govexlibrisgroup.com
MEK-ERK-C/EBP PathwayActivationPremature NeurogenesisCortical Neural Precursors elifesciences.orgnih.govexlibrisgroup.com

Regulation of Cellular Processes and Homeostasis by this compound

This compound, a class of oxysterols derived from the oxidation of cholesterol, plays a significant role in modulating a variety of cellular functions. These compounds can influence the cell cycle, trigger programmed cell death, and participate in the intricate regulation of cholesterol balance within cells. Furthermore, emerging research highlights their involvement in a novel form of iron-dependent cell death known as ferroptosis.

Impact on Cell Cycle Progression and Differentiation State

This compound and its related compounds can exert significant effects on cell cycle progression and cellular differentiation. For instance, 7-ketocholesterol (7-KC), a prominent oxysterol, has been shown to induce cell cycle arrest in endothelial cells. oncotarget.com Specifically, at concentrations above 20 µg/ml, 7-KC can cause a G0/G1 phase arrest, and at higher concentrations (above 30 µg/ml), it can also lead to a G2/M arrest. oncotarget.com This cell cycle inhibition is associated with the downregulation of key regulatory proteins such as Cdk1 and cyclin B1. oncotarget.com

In the context of differentiation, cholesterol metabolism, in general, is crucial. Studies have shown that inhibiting cholesterol biosynthesis at steps before the formation of 7-dehydrocholesterol can induce differentiation in human promyelocytic HL-60 cells. nih.govaacrjournals.org This suggests that alterations in the levels of cholesterol precursors, including those related to this compound, can trigger differentiation programs in certain cell types. nih.gov However, the specific role of this compound in this process is complex and can be cell-type dependent. For example, while some oxysterols promote osteogenic differentiation of mesenchymal stem cells, 7-KC has been found to inhibit this process in MC3T3-E1 pre-osteoblastic cells. mdpi.comnih.gov

Induction of Regulated Cell Death Pathways (Apoptosis, Necrosis, Oxiapoptophagy)

This compound and its derivatives are potent inducers of various regulated cell death pathways, including apoptosis, necrosis, and a specialized form termed oxiapoptophagy. mdpi.comresearchgate.net

Apoptosis: Both 7β-hydroxycholesterol (7β-HC) and 7-ketocholesterol (7-KC) are well-documented inducers of apoptosis in a wide range of cell types, including both normal and cancerous cells. mdpi.commdpi.comahajournals.org This pro-apoptotic effect has been observed in endothelial cells, smooth muscle cells, and fibroblasts, which are key components of the vascular wall. ahajournals.org The mechanism often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades. mdpi.comahajournals.org

Necrosis: In contrast to their apoptotic effects on endothelial and smooth muscle cells, 7β-HC and 7-KC have been shown to induce necrosis in fibroblasts. ahajournals.org This differential response highlights the cell-type-specific nature of oxysterol-induced cytotoxicity.

Oxiapoptophagy: A distinct form of cell death termed "oxiapoptophagy" is characterized by a combination of oxidative stress, apoptosis, and autophagy. nih.govresearchgate.net 7-KC is a prominent inducer of this pathway in various cell lines, including human monocytic U937 cells, mesenchymal stem cells, and neuronal cells. mdpi.commdpi.comresearchgate.net This process is initiated by an overproduction of ROS, leading to lipid peroxidation, protein carbonylation, and ultimately, cell death that exhibits features of both apoptosis and autophagy. mdpi.com

Table 1: Effects of this compound Derivatives on Cell Death Pathways

Compound Cell Type Induced Pathway Key Findings Reference
7β-Hydroxycholesterol (7β-HC) Endothelial cells, Smooth muscle cells Apoptosis Induces typical features of apoptosis. ahajournals.org
Fibroblasts Necrosis Does not induce apoptosis, but rather necrosis. ahajournals.org
Murine oligodendrocytes Cell Death Associated with oxidative stress and fatty acid metabolism dysfunction. mdpi.com
7-Ketocholesterol (7-KC) Endothelial cells, Smooth muscle cells Apoptosis Induces apoptosis, preventable by caspase inhibitors. ahajournals.org
Fibroblasts Necrosis Induces necrosis without signs of apoptosis. ahajournals.org
Human monocytic U937 cells, Mesenchymal stem cells, Neuronal cells Oxiapoptophagy Induces a combined pathway of oxidative stress, apoptosis, and autophagy. mdpi.commdpi.comresearchgate.net
Chronic myeloid leukemia cells (MDR) Apoptosis Effective in inducing apoptosis in multidrug-resistant cells. mdpi.com

Influence on Cellular Cholesterol Homeostasis and Lipid Efflux

This compound and other oxysterols are key players in the regulation of cellular cholesterol homeostasis. They act as signaling molecules that inform the cell of its cholesterol status, thereby triggering adaptive responses.

The liver X receptors (LXRs), LXRα and LXRβ, are nuclear receptors that function as cellular cholesterol sensors. jci.orgahajournals.org Oxysterols, including 24(S)-hydroxycholesterol and 2this compound, are potent endogenous ligands for LXRs. ahajournals.orgmdpi.com Upon activation by oxysterols, LXRs form heterodimers with retinoid X receptors (RXRs) and stimulate the transcription of genes involved in cholesterol efflux and transport, such as ATP-binding cassette transporter A1 (ABCA1) and ABCG1. ahajournals.orgmdpi.com This mechanism is crucial for preventing excessive cholesterol accumulation in peripheral cells, particularly macrophages, which is a key event in the development of atherosclerosis. mdpi.com

Specifically, 7α-hydroxycholesterol is the initial product in the classical pathway of bile acid synthesis from cholesterol in the liver, a major route for cholesterol elimination. nih.gov The enzyme responsible for this conversion, cholesterol 7α-hydroxylase (CYP7A1), is a critical control point in maintaining hepatic and whole-body cholesterol homeostasis. nih.gov

Furthermore, ABCG1 plays a role in the efflux of the pro-apoptotic oxysterol 7-ketocholesterol from cells, a process that can be activated by AMPK. mdpi.com This highlights a protective mechanism against the cytotoxic effects of certain oxysterols. Research has also indicated that in human hair follicle keratinocytes, a disruption in the ABCA5 transporter leads to an increased level of 7β-hydroxycholesterol upon cholesterol loading, suggesting a role for ABCA5 in the intracellular management of free cholesterol. aston.ac.uk

Modulation of Ferroptosis Susceptibility

Recent scientific discoveries have implicated a precursor of cholesterol, 7-dehydrocholesterol (7-DHC), in the regulation of ferroptosis, an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides. thno.orgusp.br

Intriguingly, 7-DHC acts as a natural suppressor of ferroptosis. thno.orgusp.brnih.gov Its protective effect stems from its chemical structure, which includes a conjugated diene in its B-ring. thno.org This feature allows 7-DHC to effectively trap free radicals and inhibit the autoxidation of phospholipids (B1166683) within cellular membranes, thereby shielding cells from ferroptotic death. thno.orgnih.govresearchgate.net

The enzymes involved in the final steps of cholesterol biosynthesis play opposing roles in this process. The synthesis of 7-DHC by sterol C5-desaturase (SC5D) and other upstream enzymes acts to suppress ferroptosis. nih.govresearchgate.net Conversely, the enzyme 7-DHC reductase (DHCR7), which converts 7-DHC to cholesterol, is considered a pro-ferroptotic gene because it reduces the cellular levels of the protective 7-DHC. nih.govresearchgate.net

This regulatory axis has significant implications for disease. For instance, increasing cellular levels of 7-DHC by inhibiting DHCR7 has been shown to promote cancer metastasis and, conversely, to lessen the damage from kidney ischemia-reperfusion injury. nih.govresearchgate.net This suggests that manipulating the cellular concentration of 7-DHC could be a promising therapeutic strategy for conditions where ferroptosis plays a critical role, such as cancer and organ injury. nih.govresearchgate.net

Role in Pathophysiological Processes and Disease Mechanisms

Contribution to Cardiovascular Disease Pathogenesis

7-Hydroxycholesterol, an oxidized derivative of cholesterol, is implicated in the development and progression of cardiovascular diseases. Its presence in atherosclerotic plaques and its effects on various cell types within the vascular wall underscore its pathogenic role.

Association with Atherosclerosis and Endothelial Dysfunction

This compound is considered a significant player in the initiation and development of atherosclerosis. ontosight.ai It is one of the major oxysterols found in oxidized low-density lipoprotein (oxLDL) and within atherosclerotic plaques. nih.govplos.org The accumulation of this compound in the vascular walls can contribute to the formation of these plaques. ontosight.ai

Endothelial dysfunction is a critical early event in atherosclerosis. nih.gov Studies have shown that specific oxysterols, including 7α-hydroxycholesterol and 7-ketocholesterol (B24107), contribute to endothelial stiffening, a key aspect of endothelial dysfunction. nih.govnih.gov In fact, the elastic modulus of endothelial cells increases linearly with the oxysterol content of oxLDL, with oxysterols having a more dominant effect than other oxidized lipids. nih.govnih.gov In dyslipidemic mice, a significant accumulation of 7α-hydroxycholesterol, 7β-hydroxycholesterol, and 7-ketocholesterol is observed in the aorta during the early stages of atherosclerosis, coinciding with the induction of endothelial stiffening. nih.govnih.gov Furthermore, 7β-hydroxycholesterol has been shown to disrupt eNOS dimer levels, which is crucial for nitric oxide production and endothelial function. jci.org

Some research indicates a link between plasma levels of this compound and the risk of cardiovascular disease. For instance, higher plasma concentrations of 7β-hydroxycholesterol have been observed in populations with a high risk for cardiovascular disease, suggesting it could be a marker for in vivo lipid peroxidation. ahajournals.org Another study found that 7α-hydroxycholesterol was the only oxysterol significantly higher in patients with severe coronary atherosclerosis compared to controls, although this significance was lost after adjusting for other lipid levels. tandfonline.com Conversely, some studies have not found a strong association between total plasma oxysterols and coronary atherosclerosis. tandfonline.com However, elevated levels of 7-ketocholesterol have been associated with a higher risk of adverse cardiovascular outcomes and total mortality in patients with coronary artery disease. ahajournals.org

Role in Foam Cell Formation and Vascular Wall Remodeling

A hallmark of atherosclerosis is the formation of foam cells, which are macrophages that have engulfed large amounts of lipids. 7-ketocholesterol, a prominent oxysterol in oxLDL and atherosclerotic plaques, plays a significant role in this process. nih.govcapes.gov.br It can induce the differentiation of monocytes into macrophages and promote their transformation into lipid-laden foam cells. nih.govcapes.gov.br Specifically, 7-ketocholesterol treatment of monocyte-like cells (THP-1) leads to their adherence and the expression of macrophage-specific markers, followed by the formation of foam cells after exposure to modified LDL. nih.gov In contrast, other oxysterols like 7β-hydroxycholesterol did not show the same potent effect on monocyte differentiation. nih.gov

Beyond foam cell formation, this compound and its related oxysterols contribute to vascular wall remodeling through various inflammatory and cellular responses. 7α-hydroxycholesterol and 7-ketocholesterol can induce the expression of interleukin-8 (IL-8), a pro-inflammatory chemokine, in monocytes and macrophages. plos.org This suggests that different 7-oxygenated cholesterol derivatives can contribute to the progression of atherosclerosis through distinct cellular and molecular events. plos.org Furthermore, 7-ketocholesterol has been shown to induce apoptosis in macrophages and foam cells, a process that can contribute to the instability of atherosclerotic plaques. nih.govresearchgate.net This cytotoxic effect is mediated by oxidative stress and can be exacerbated by the presence of iron. nih.gov 7β-hydroxycholesterol also induces foam cell formation and subsequent apoptosis, which is mediated by labile iron-driven oxidative injury. nih.govresearchgate.net

Involvement in Neurodegenerative Disorders

Emerging evidence points to the involvement of this compound and other oxysterols in the pathology of neurodegenerative diseases, particularly Alzheimer's disease. ontosight.ai Altered cholesterol metabolism in the brain is increasingly recognized as a key factor in the progression of these disorders. nih.gov

Mechanisms in Alzheimer's Disease Pathology

Several studies have linked elevated levels of certain oxysterols, including 7β-hydroxycholesterol and 7-ketocholesterol, to the brains of Alzheimer's disease (AD) patients. mdpi.com These oxysterols can be formed through the interaction of cholesterol with amyloid precursor protein (APP) and amyloid-beta (Aβ), the peptide that forms the characteristic plaques in AD brains. mdpi.comfrontiersin.org

Research suggests that 7β-hydroxycholesterol directly influences AD-related pathophysiology. nih.govnih.gov Intrahippocampal injection of 7β-OHC in mice has been shown to induce the activation of astrocytes and microglial cells, increase the levels of pro-inflammatory cytokines, and enhance the amyloidogenic pathway by increasing the expression of BACE1, an enzyme involved in Aβ production. nih.gov Furthermore, mice treated with 7β-OHC exhibited memory deficits. nih.gov The levels of 7β-OHC have also been found to be increased in the hair of AD patients and correlate with the clinical severity of the disease. nih.govnih.gov

While some studies have shown elevated levels of 7-oxycholesterols in the brains of individuals at different stages of AD, a meta-analysis of circulating oxysterol levels did not find a significant change in 7-oxycholesterols between healthy individuals and those with mild cognitive impairment or AD. bioscientifica.com This suggests that local concentrations in the brain may be more pathologically relevant than systemic levels. bioscientifica.com

Impact on Neural Cholesterol Clearance and Neuroinflammation

The brain maintains a delicate cholesterol homeostasis, and oxysterols play a crucial role in the clearance of excess cholesterol. ahajournals.org Cholesterol itself cannot cross the blood-brain barrier, so it is converted into more soluble oxysterols, such as 24S-hydroxycholesterol, which can then be transported out of the brain. ahajournals.orgmdpi.com The enzyme CYP46A1 is primarily responsible for this conversion. mdpi.com 7α-hydroxylation of (24S)-hydroxycholesterol is a key step in its metabolism for clearance. uniprot.org

Neuroinflammation is a key feature of Alzheimer's disease, and oxysterols are implicated in this process. nih.govfrontiersin.org 7β-hydroxycholesterol, along with other oxysterols, can induce the expression of pro-inflammatory mediators in human neuroblastoma cells. plos.org In animal models, 7β-OHC injection leads to an increase in pro-inflammatory cytokines like TNF-alpha, IL-1β, and IL-6. nih.govnih.gov This suggests that oxysterols can promote neuroinflammatory changes that contribute to AD pathology. plos.org The accumulation of oxysterols like 7-ketocholesterol and 7β-hydroxycholesterol can also lead to peroxisomal dysfunction in glial and neuronal cells, which can further promote neurodegeneration by inducing mitochondrial dysfunction, oxidative stress, and inflammation. nih.gov

Implications in Genetic Disorders of Cholesterol Metabolism

Genetic disorders that affect cholesterol metabolism can lead to the accumulation of cholesterol precursors and their oxidized derivatives, including this compound, resulting in severe pathologies.

Smith-Lemli-Opitz Syndrome (SLOS) is an autosomal recessive disorder caused by a deficiency in the enzyme 7-dehydrocholesterol (B119134) (7-DHC) reductase (DHCR7). elifesciences.orgmayocliniclabs.com This enzyme is responsible for the final step in cholesterol biosynthesis, the conversion of 7-DHC to cholesterol. elifesciences.orgmayocliniclabs.com In SLOS, the deficiency of DHCR7 leads to low levels of cholesterol and a significant accumulation of 7-DHC. elifesciences.org This accumulated 7-DHC can then be oxidized to form various oxysterols, including 7-DHC-derived oxysterols like 3β,5α-dihydroxycholest-7-en-6-one (DHCEO). elifesciences.orgbiorxiv.org Research has shown that these oxysterols can cause premature neurogenesis and disrupt the normal development of the cerebral cortex. elifesciences.orgbiorxiv.org Furthermore, in the context of pulmonary hypertension, which can occur in SLOS, deficiency of DHCR7 leads to elevated levels of 7β-hydroxycholesterol, which in turn drives endothelial cell apoptosis. ahajournals.org

Niemann-Pick disease type C (NPC) is another genetic disorder characterized by the accumulation of unesterified cholesterol and other lipids in lysosomes due to mutations in the NPC1 or NPC2 genes. nih.govplos.org This accumulation leads to progressive neurodegeneration. nih.gov Studies in mouse models of NPC have shown markedly elevated concentrations of cholesterol and oxysterols, including 7α- and 7β-hydroxycholesterol, in peripheral tissues like the liver, kidney, and spleen. nih.gov While the absolute levels of oxysterols were high, their proportion relative to total sterols remained similar to control mice. nih.gov Interestingly, in the brains of these mice, there was no significant increase in either absolute or relative oxysterol levels. nih.gov However, another study on NPC mice did find an increase in 7β-hydroxycholesterol in the diencephalon, a brain region affected by neurodegeneration in the disease. researchgate.net In human NPC patients, plasma concentrations of 7-ketocholesterol have been found to be significantly elevated and correlate with the age of disease onset and severity. plos.orgnih.gov

Cerebrotendinous Xanthomatosis (CTX) and Altered Oxysterol Profiles

Cerebrotendinous xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene. wikipedia.org This gene is responsible for producing the mitochondrial enzyme sterol 27-hydroxylase, which is crucial for the conversion of cholesterol into bile acids. aboutctxhcp.com A deficiency in this enzyme disrupts the normal bile acid synthesis pathway, leading to a reduction in cholic acid and chenodeoxycholic acid (CDCA). aboutctxhcp.com

The decrease in bile acids triggers a loss of negative feedback on cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid pathway. aboutctxhcp.comnih.gov This results in the upregulation of CYP7A1 and a subsequent increase in the production of 7α-hydroxy-4-cholesten-3-one, a precursor to cholestanol (B8816890). wikipedia.orgnih.gov Consequently, cholesterol is shunted towards the formation of cholestanol and bile alcohols, which accumulate in various tissues throughout the body, including the brain. wikipedia.orgaboutctxhcp.com

This accumulation of cholestanol is a hallmark of CTX and is largely derived from 7α-hydroxylated metabolites of cholesterol. nih.gov Specifically, 7α-hydroxycholesterol and 7α-hydroxy-4-cholesten-3-one are key intermediates in an alternative pathway for cholestanol formation that is accelerated in individuals with CTX. nih.gov This leads to significantly elevated levels of cholestanol and its precursors in the plasma and tissues, contributing to the diverse and severe symptoms of the disease. aboutctxhcp.comnih.gov

The clinical presentation of CTX is varied and can include neurological manifestations such as intellectual disability, dementia, psychiatric symptoms, and movement disorders. wikipedia.org Non-neurological symptoms often include chronic diarrhea, premature cataracts, and the formation of xanthomas (fatty deposits) on tendons. wikipedia.org

Table 1: Biochemical Abnormalities in Cerebrotendinous Xanthomatosis (CTX)

Biomarker Alteration in CTX Pathophysiological Consequence
Cholestanol Significantly elevated in plasma and tissues Accumulation in various organs, leading to multi-systemic symptoms. wikipedia.orgnih.gov
7α-hydroxy-4-cholesten-3-one Levels can be 100 times higher than normal A key precursor in the accelerated production of cholestanol. nih.gov
Bile Alcohols Increased levels in urine and plasma Indicative of the disrupted bile acid synthesis pathway. aboutctxhcp.comfrontiersin.org
Chenodeoxycholic Acid (CDCA) Diminished biliary concentration Reduced feedback inhibition of cholesterol 7α-hydroxylase (CYP7A1). aboutctxhcp.comnih.gov

Smith-Lemli-Opitz Syndrome (SLOS) and Sterol Accumulation Effects on Neurogenesis

Smith-Lemli-Opitz syndrome (SLOS) is another autosomal recessive disorder, but it stems from a deficiency in the enzyme 7-dehydrocholesterol (7-DHC) reductase. ebsco.commayocliniclabs.com This enzyme is responsible for the final step in cholesterol biosynthesis, converting 7-DHC to cholesterol. elifesciences.org Consequently, individuals with SLOS have low levels of cholesterol and an accumulation of 7-DHC and its metabolites in tissues and fluids. ebsco.comelifesciences.org

The neurological defects seen in SLOS are thought to be caused not just by the lack of cholesterol, but also by the toxic effects of accumulated 7-DHC and its oxysterol derivatives. elifesciences.org Research has shown that the loss of the DHCR7 enzyme leads to an accumulation of 7-DHC-derived oxysterols, which can cause premature neurogenesis. elifesciences.orgbiorxiv.org This premature development of neurons can disrupt the normal formation of the cerebral cortex, leading to a thinner cortex and abnormal layering. elifesciences.org

One major oxysterol implicated in this process is 3β,5α-dihydroxycholest-7-en-6-one (DHCEO). elifesciences.orgbiorxiv.org Studies have demonstrated that DHCEO can trigger premature neurogenesis by activating the glucocorticoid receptor (GR) and the neurotrophin receptor kinase TrkB. elifesciences.orgbiorxiv.org This activation sets off a downstream signaling cascade that ultimately leads to the early differentiation of neural precursor cells. biorxiv.orgnih.gov Inhibiting the formation of DHCEO or blocking the glucocorticoid receptor has been shown to rescue these neurogenic defects in experimental models of SLOS. elifesciences.orgbiorxiv.org

These findings highlight the critical role of specific oxysterols derived from 7-DHC in the neuropathology of SLOS and suggest potential therapeutic targets for mitigating the neurological consequences of the disease. biorxiv.orgexlibrisgroup.com

Participation in Inflammatory Conditions and Immune Responses

Emerging research indicates that this compound and its various isomers play a significant role in modulating inflammatory processes and immune cell function. These oxysterols can exert both pro-inflammatory and anti-inflammatory effects depending on the specific isomer, cell type, and context of the inflammatory response.

For instance, certain this compound isomers have been shown to induce the expression of pro-inflammatory cytokines and chemokines in various cell types, including macrophages and endothelial cells. This can contribute to the recruitment of immune cells to sites of inflammation and amplify the inflammatory cascade. The mechanisms underlying these effects often involve the activation of specific signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.

Conversely, other studies have suggested that certain this compound isomers may possess anti-inflammatory properties. These effects can be mediated through the inhibition of pro-inflammatory signaling pathways or the promotion of anti-inflammatory cytokine production. The balance between the pro- and anti-inflammatory actions of 7-hydroxycholesterols is a complex area of ongoing research.

Emerging Roles in Cancer Biology and Tumor Progression

The involvement of this compound in cancer biology is a rapidly evolving field of study. These oxysterols have been implicated in various aspects of tumor development and progression, including cancer cell viability, resistance to therapy, and the modulation of the tumor microenvironment.

Influence on Cancer Cell Viability and Resistance Mechanisms

The impact of this compound on cancer cell viability appears to be context-dependent, with studies reporting both pro- and anti-cancer effects. Some research suggests that certain this compound isomers can promote cancer cell proliferation and survival. This may occur through the activation of signaling pathways that are crucial for cell growth and the inhibition of apoptosis (programmed cell death).

Furthermore, this compound has been implicated in the development of resistance to chemotherapy and other anti-cancer treatments. These oxysterols may contribute to resistance by altering the cellular lipid composition, upregulating drug efflux pumps that remove therapeutic agents from cancer cells, or by activating pro-survival signaling pathways that counteract the effects of anti-cancer drugs.

Modulation of Anti-Cancer Drug Sensitivity

The ability of this compound to modulate the sensitivity of cancer cells to therapeutic agents is an area of significant interest. By influencing cellular processes such as membrane fluidity and the function of membrane-bound proteins, these oxysterols can alter the uptake and efficacy of various anti-cancer drugs.

For example, changes in the lipid composition of cancer cell membranes induced by this compound could affect the function of drug transporters, leading to either increased or decreased sensitivity to specific chemotherapeutic agents. Understanding these mechanisms could pave the way for new strategies to overcome drug resistance and enhance the effectiveness of existing cancer therapies.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
7α-hydroxy-4-cholesten-3-one
7α-hydroxycholesterol
7-dehydrocholesterol
7-oxocholesterol
7β-hydroxycholesterol
8-dehydrocholesterol
Cholic acid
Chenodeoxycholic acid (CDCA)
Cholestanol
Cholesterol

Advanced Methodologies for the Analysis and Research of 7 Hydroxycholesterol

Quantitative Analytical Techniques

The quantification of 7-hydroxycholesterol in biological samples is challenging due to its low physiological concentrations and the presence of a complex matrix. To address this, highly sensitive and specific analytical methods have been established.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantitative analysis of this compound and other oxysterols. nih.govaston.ac.ukmdpi.comsurrey.ac.uk This technique offers exceptional sensitivity and selectivity, allowing for the accurate measurement of these compounds in various biological matrices such as plasma, cells, and tissues. aston.ac.ukmdpi.comsurrey.ac.uk

A significant challenge in the analysis of this compound by LC-MS/MS is its poor ionization efficiency in common ionization sources like electrospray ionization (ESI). d-nb.infonih.govnih.gov To overcome this, derivatization techniques are employed to improve the detection response. nih.gov One of the most effective derivatization reagents is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). d-nb.infonih.govnih.govnih.govnih.gov PTAD reacts with the conjugated diene system of 7-dehydrocholesterol (B119134), a related sterol, in a Diels-Alder cycloaddition reaction. nih.govnih.gov This derivatization adds easily ionizable nitrogen and oxygen molecules, which significantly enhances the ionization efficiency and, consequently, the sensitivity of detection by mass spectrometry. d-nb.infonih.gov For oxysterols with a ketone group, such as 7-ketocholesterol (B24107), Girard P reagent can be used for derivatization to introduce a cationic charge, thereby improving detection. researchgate.netnih.gov

Derivatization ReagentTarget MoietyReaction TypeAdvantage
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) Conjugated dieneDiels-Alder cycloadditionSignificantly enhances ionization efficiency and detection sensitivity. d-nb.infonih.govnih.govnih.gov
Girard P Reagent Ketone groupCondensationIntroduces a positive charge, improving ionization. researchgate.netnih.gov

Isotope dilution mass spectrometry is a powerful technique for the accurate quantification of analytes in complex samples. nih.gov This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., deuterium-labeled this compound) to the sample prior to processing. nih.govnih.gov The internal standard behaves chemically and physically similarly to the endogenous analyte throughout the extraction, derivatization, and chromatographic separation processes. By measuring the ratio of the signal from the native analyte to the labeled internal standard, any variations in sample recovery or instrument response can be corrected for, leading to highly accurate and precise quantification. nih.govnih.govscienceopen.com The use of these methods allows for the detection of this compound at very low concentrations. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of sterols, including this compound. nih.govmdpi.com Prior to analysis, a derivatization step is necessary to convert the non-volatile sterols into thermally stable and volatile compounds. nih.gov This is typically achieved by silylation, for example, using reagents like MSTFA/TMCS to form trimethylsilyl (TMS) ethers. nih.gov The derivatized analytes are then separated on a capillary column and detected by a mass spectrometer. nih.govmdpi.com GC-MS offers excellent chromatographic resolution, which is advantageous for separating complex mixtures of sterol isomers. bio-protocol.org

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

While LC-MS/MS is the most widely used technique, high-performance liquid chromatography (HPLC) coupled with other detectors can also be employed for the analysis of this compound. sigmaaldrich.com Methods using HPLC with ultraviolet (UV) detection have been reported, taking advantage of the UV absorbance of the conjugated diene system in some related sterols. sigmaaldrich.com However, the sensitivity of HPLC-UV is generally lower compared to mass spectrometry-based methods.

In Vitro Experimental Models

In vitro models are crucial for investigating the cellular and molecular mechanisms of this compound's biological activities in a controlled environment. researchgate.netnih.gov These models allow researchers to study the specific effects of this oxysterol on various cell types and pathways.

Numerous cell models have been utilized to characterize the effects of this compound and its related compound, 7-ketocholesterol. researchgate.netnih.gov These include cells from the vascular wall, eye, brain, and digestive tract. researchgate.netnih.gov For instance, human skin fibroblasts from patients with Smith-Lemli-Opitz syndrome (SLOS), a disorder of cholesterol biosynthesis, serve as a valuable model to study the consequences of elevated 7-dehydrocholesterol and its oxidation products. nih.gov Additionally, neuronal cell lines are used to investigate the potential neurotoxic effects of oxysterols. aston.ac.uksurrey.ac.uk

In these experimental setups, cells are treated with this compound, and a variety of endpoints are measured to assess its impact. These can include assays for cell viability, oxidative stress, inflammation, and apoptosis. researchgate.net Such models have been instrumental in identifying molecules that can prevent the toxicity induced by these oxysterols. researchgate.netnih.gov

Cell Model TypeResearch FocusExamples of Measured Parameters
Human Skin Fibroblasts (e.g., from SLOS patients) Studying disorders of cholesterol metabolism and oxysterol formation. nih.govLevels of cholesterol precursors and oxysterols. nih.gov
Neuronal Cell Lines (e.g., SH-SY5Y) Investigating neurotoxic effects of oxysterols. aston.ac.uksurrey.ac.ukCell viability, oxidative stress markers, mitochondrial function. aston.ac.uksurrey.ac.uk
Vascular Wall Cells (e.g., endothelial cells, smooth muscle cells) Elucidating the role of oxysterols in atherosclerosis. researchgate.netInflammatory responses, cell adhesion molecule expression.
Digestive Tract Cells Understanding the impact on intestinal function. researchgate.netnih.govBarrier function, inflammatory signaling.

Diverse Mammalian Cell Culture Systems for Mechanistic Studies

In vitro cell culture systems are indispensable for elucidating the specific cellular and molecular effects of this compound. By using specific cell lines, researchers can study cytotoxic properties, induction of oxidative stress, and the signaling pathways affected by oxysterols in a controlled environment.

A variety of cell models have been employed to understand the biological activities of this compound and related compounds. These include cells from the vascular wall, eye, brain, and digestive tract. Human cell lines such as HepG2 (a hepatoma cell line) and U937 (a monocytic cell line) have been used to examine cytotoxicity. For instance, studies have shown that 7β-hydroxycholesterol induces apoptosis in U937 cells, a process associated with a decrease in cellular glutathione and an increase in superoxide dismutase (SOD) activity. In contrast, the same compound caused necrosis in HepG2 cells without similar changes in glutathione or SOD activity.

Fibroblasts from patients with Smith-Lemli-Opitz syndrome (SLOS), a disorder involving defective cholesterol synthesis, serve as a crucial model for studying the effects of elevated levels of the this compound precursor, 7-dehydrocholesterol (7-DHC). Additionally, Dhcr7-deficient Neuro2a cells, a mouse neuroblastoma cell line, are used to investigate the consequences of 7-DHC accumulation and the formation of its subsequent oxysterols. Research using these cells has helped identify novel oxysterols and demonstrated that a complex mixture of 7-DHC-derived oxysterols can trigger significant changes in gene expression.

The table below summarizes various cell culture systems used in the study of this compound and related sterols.

Cell Line/SystemCell TypeResearch FocusKey Findings
U937 Human MonocyticCytotoxicity and Apoptosis7β-hydroxycholesterol induces apoptosis, associated with increased oxidative stress.
HepG2 Human HepatomaCytotoxicity7β-hydroxycholesterol induces necrosis rather than apoptosis.
SLOS Fibroblasts Human Skin FibroblastsSmith-Lemli-Opitz Syndrome (SLOS)Contain elevated levels of 7-dehydrocholesterol (7-DHC), used to identify biomarkers of 7-DHC oxidation.
Neuro2a (Dhcr7-deficient) Mouse NeuroblastomaSLOS, NeurogenesisAccumulate 7-DHC; used to study gene expression changes and the effects of 7-DHC-derived oxysterols on neuronal differentiation.
Cortical Neural Precursors Murine and HumanNeurodevelopment in SLOSLoss of DHCR7 enzyme leads to premature neurogenesis, mediated by 7-DHC-derived oxysterols.
CHO (Chinese Hamster Ovary) Ovarian cellsSterol MetabolismUsed to study the structural requirements of sterols for cell growth and regulation of cholesterol biosynthesis pathways.

Application of Molecular Dynamics Simulations for Receptor Interactions

Molecular Dynamics (MD) simulations are powerful computational techniques used to model the structure and dynamics of biological macromolecules at an atomic level. These in silico methods provide critical insights into how this compound and other sterols interact with protein receptors, such as G protein-coupled receptors (GPCRs), which play vital roles in cellular signaling.

A significant challenge in simulating sterols is the need for accurate force field parameters that describe the molecule's physical properties. Specific parameters for this compound and its hydroperoxy derivative have been developed for the OPLSAA force field, a widely used parameter set. This includes the generation of partial charges and torsional parameters, which are essential for accurately simulating the behavior of these molecules in complex biological systems like lipid bilayers and lipoproteins.

MD simulations have been instrumental in exploring the general principles of cholesterol-GPCR interactions. These studies have identified specific "hot-spots" or high-occupancy sites on the receptor surface where cholesterol is more likely to be found. These interactions are highly dynamic, with exchange occurring on a microsecond timescale. While much of this work has focused on cholesterol, the methodologies are directly applicable to studying this compound. By incorporating the specific parameters for this compound into simulations, researchers can predict its preferred binding sites on receptors, the stability of these interactions, and the conformational changes the receptor might undergo upon binding. This computational approach helps to formulate hypotheses about the functional effects of this compound that can then be tested experimentally.

In Vivo Animal Models

To understand the systemic effects of this compound, including its metabolism and role in disease, researchers rely on in vivo animal models. These models allow for the study of complex physiological and pathological processes that cannot be fully replicated in cell culture. The most commonly utilized vertebrate models for evaluating the metabolism and toxicity of this compound and related oxysterols are mice, rats, and rabbits.

Rodent Models (Rats, Mice) for Metabolic and Pathological Investigations

Rats and mice are extensively used to investigate how the body processes cholesterol and its metabolites and to model human diseases where these pathways are dysregulated. These rodent models are crucial for studying the progression of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), where dietary cholesterol and its oxidized products are implicated.

For example, feeding C57BL/6J mice a diet enriched with cholesterol can induce hepatic steatohepatitis. These studies help identify specific genes that are up- or down-regulated in response to high cholesterol intake, revealing the molecular underpinnings of the disease. The use of high-carbohydrate, high-fat diets in male rodents is considered a particularly relevant model as it mimics many of the diet-induced signs of metabolic syndrome in humans.

The table below details several rodent models and their applications in sterol-related research.

Rodent ModelStrain/TypeResearch ApplicationKey Pathological Observations
Mouse C57BL/6JDiet-induced NASHDevelops hepatic steatohepatitis when fed a cholesterol-only diet.
Mouse Apolipoprotein E (apoE)-deficientNASH and AtherosclerosisA Western-type diet with 1.25% cholesterol leads to a phenotype resembling human NASH.
Mouse Low-density lipoprotein receptor (LDLr)-deficientHypercholesterolemia and AtherosclerosisA diet enriched with cholesterol and cholic acid results in severe hypercholesterolemia and atheroma lesions.
Rat N/AEnzyme Activity AssaysLiver microsomes are used to assay the activity of cholesterol 7α-hydroxylase, a key enzyme in bile acid synthesis.

Genetically Modified Animal Models for Specific Enzyme Deficiencies

Genetically modified animal models, particularly mice, have been engineered to have specific enzyme deficiencies, providing invaluable tools for studying disorders of cholesterol metabolism. A prominent example is the mouse model for Smith-Lemli-Opitz syndrome (SLOS), which is caused by a deficiency in 7-dehydrocholesterol reductase (DHCR7). This enzyme catalyzes the final step in cholesterol biosynthesis, the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.

Dhcr7-deficient mice accumulate high levels of 7-DHC in their tissues, similar to human SLOS patients. These models have been instrumental in demonstrating that the accumulated 7-DHC is prone to oxidation, leading to the formation of various oxysterols, including 3β,5α-dihydroxycholest-7-en-6-one (DHCEO). Studies using these mice have shown that these 7-DHC-derived oxysterols, rather than cholesterol deficiency alone, can cause premature neurogenesis and deplete the cortical neural precursor pool, contributing to the neurological defects seen in SLOS.

Furthermore, these models serve as platforms for testing potential therapeutic interventions. For instance, gene therapy using an adeno-associated virus (AAV) vector to deliver a functional DHCR7 gene to the liver of mutant mice has been shown to partially normalize the sterol profile in the blood.

The following table summarizes key genetically modified animal models used in research related to cholesterol precursor and oxysterol metabolism.

ModelGene DeficiencyHuman Disease ModeledKey Application in Research
Dhcr7-KO Mouse 7-dehydrocholesterol reductase (Dhcr7)Smith-Lemli-Opitz Syndrome (SLOS)Investigating the in vivo oxysterol profile resulting from 7-DHC accumulation and its role in neurodevelopmental defects.
LDLr-KO Mouse Low-density lipoprotein receptor (LDLr)Familial HypercholesterolemiaStudying the combined effect of genetic predisposition and dietary cholesterol on atherosclerosis.
ApoE-KO Mouse Apolipoprotein E (ApoE)Type III HyperlipoproteinemiaExamining the development of steatohepatitis and atherosclerotic plaques in response to high-fat, high-cholesterol diets.

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Metabolic and Regulatory Networks

The known metabolic pathways involving 7-hydroxycholesterol, primarily its conversion to bile acids, represent only a fraction of its potential biological activities. Future research will likely focus on uncovering novel metabolic fates and the regulatory networks that govern its synthesis, transport, and degradation. A key area of investigation will be the identification and characterization of as-yet-unknown enzymes and transport proteins that handle this compound and other oxysterols.

Furthermore, the signaling pathways influenced by this compound are far from being completely understood. While its role as a ligand for certain nuclear receptors is established, its potential interactions with other receptors and signaling molecules remain to be explored. ontosight.ainih.gov For instance, research has implicated oxysterols in modulating the activity of G protein-coupled receptors (GPCRs), such as GPR183, which is involved in immune cell trafficking. nih.gov Understanding these interactions could reveal new mechanisms by which this compound influences physiological and pathological processes.

Identification of Novel Therapeutic Targets Based on this compound Biology

The central role of this compound and its derivatives in various diseases, including atherosclerosis, neurodegenerative disorders, and cancer, makes its metabolic pathways attractive for therapeutic intervention. ontosight.ai Future research will focus on identifying and validating novel drug targets within these pathways.

One promising strategy is the pharmacological modulation of enzymes involved in this compound metabolism. For example, cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to 7α-hydroxycholesterol, is a key target for managing hypercholesterolemia. nih.govresearchgate.net Modulators of CYP7A1 expression, such as farnesoid X receptor (FXR) antagonists and fibroblast growth factor receptor 4 (FGFR4) inhibitors, are being explored as potential therapeutic agents. nih.govresearchgate.net

Another area of interest is targeting the enzymes that produce other bioactive oxysterols. For instance, inhibiting 7-dehydrocholesterol (B119134) reductase (DHCR7) has shown potential in suppressing bladder cancer metastasis by altering cholesterol metabolism and cAMP signaling. nih.govaacrjournals.org This highlights the therapeutic potential of targeting specific nodes in the broader oxysterol metabolic network. nih.govaacrjournals.org Furthermore, understanding the dual roles of molecules like 7-dehydrocholesterol (7-DHC), which can have both pro-survival and pro-ferroptotic functions in cancer cells, could lead to more nuanced therapeutic strategies. asu.edunews-medical.netuni-wuerzburg.de

The signaling pathways activated by oxysterols also present therapeutic opportunities. For example, the inflammatory responses induced by 7-ketocholesterol (B24107) (7KCh) involve multiple kinase signaling pathways, including AKT-PKCζ-NFκB, p38 MAPK, and ERK. arvojournals.org Targeting these pathways could mitigate the detrimental effects of 7KCh accumulation in diseases like age-related macular degeneration and atherosclerosis. mdpi.comnih.gov

Advancements in Analytical Approaches for Comprehensive Oxysterol Profiling

A significant hurdle in oxysterol research has been the analytical challenge of accurately measuring these low-abundance, structurally similar molecules in complex biological matrices. researchgate.netnih.gov Future advancements in analytical chemistry are crucial for a deeper understanding of oxysterol biology.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) or gas chromatography (GC), has become the cornerstone of oxysterol analysis. researchgate.netnih.gov However, several challenges remain. These include the potential for auto-oxidation of cholesterol during sample handling, which can artificially generate oxysterols, and the difficulty in separating and quantifying isomeric forms. researchgate.netnih.gov

Recent developments in LC-MS/MS methods are addressing these issues by offering higher sensitivity and specificity. mdpi.comnih.govnih.gov The use of derivatization techniques, such as the formation of picolinyl esters or Girard P and T derivatives, can enhance ionization efficiency and improve the detection of oxysterols. researchgate.netpurdue.edu Furthermore, the development of non-derivatization methods coupled with optimized chromatography is enabling the simultaneous quantification of multiple oxysterols and their metabolites from small sample volumes. mdpi.comnih.gov

The table below summarizes some of the key advancements and remaining challenges in the analytical approaches for oxysterol profiling.

Analytical TechniqueAdvantagesChallenges & Future Directions
Gas Chromatography-Mass Spectrometry (GC-MS) Gold standard for total oxysterol analysis (after hydrolysis). nih.gov Provides good separation of isomers.Requires derivatization to increase volatility. researchgate.net Can be time-consuming.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) High sensitivity and specificity, especially with tandem MS. nih.govlipidanalytical.com Can analyze free and esterified oxysterols. nih.gov Amenable to high-throughput analysis. nih.govPoor ionization of neutral sterols often requires derivatization. researchgate.net Co-elution of isomers can be problematic. nih.gov Need for stable isotope-labeled internal standards for accurate quantification. researchgate.net
Mass Spectrometry Imaging (MSI) Allows for the spatial localization of oxysterols within tissues. nih.govStill an emerging technique requiring further development and validation for quantitative analysis.

Future efforts will likely focus on developing more robust and standardized methods for oxysterol analysis, including the creation of a wider range of commercially available stable-isotope labeled internal standards. nih.gov The application of advanced techniques like ion mobility-mass spectrometry may also help to better resolve isomeric oxysterols.

Interdisciplinary Approaches to Understand Systemic Roles in Health and Disease

A comprehensive understanding of the role of this compound and other oxysterols in systemic health and disease necessitates a move beyond siloed research efforts. Interdisciplinary collaborations that integrate lipidomics with other 'omics' technologies, such as genomics, transcriptomics, and proteomics, will be essential. This systems biology approach can help to construct a more complete picture of the complex interplay between oxysterol metabolism and cellular function.

For instance, combining lipidomic data with transcriptomic analysis can reveal how changes in oxysterol levels correlate with gene expression patterns, providing insights into the regulatory networks they control. mdpi.com Thermal proteome profiling (TPP) is another innovative approach that can identify the protein targets of different oxysterols, shedding light on their mechanisms of action. biorxiv.org

Integrating knowledge from diverse fields such as immunology, neurobiology, and oncology will also be crucial. Oxysterols have been implicated in a wide array of biological processes, from modulating immune responses to influencing neuronal function and cancer progression. nih.govunil.chmdpi.comijbs.comnih.govmdpi.com For example, understanding how this compound and its metabolites impact both immune cells and cancer cells within the tumor microenvironment could lead to novel immunotherapeutic strategies. ijbs.com Similarly, elucidating the role of oxysterols in neuroinflammation and neuronal cell death is critical for developing treatments for neurodegenerative diseases. mdpi.com

By fostering these interdisciplinary collaborations, the scientific community can accelerate the translation of fundamental discoveries in oxysterol biology into tangible benefits for human health.

常见问题

Q. How is this compound stability ensured during sample preparation?

  • Methodological Answer : Antioxidants (e.g., BHT, EDTA) are added during lipid extraction to prevent artifactual oxidation. Storage at -80°C under nitrogen and avoidance of saponification (which generates artifactual oxysterols) are critical .

Experimental Design Considerations

Q. What in vitro models best replicate this compound’s pathophysiological effects?

  • Methodological Answer : Primary human macrophages or THP-1-derived foam cells exposed to oxidized LDL mimic atherosclerotic conditions. Co-culture systems with endothelial cells assess paracrine signaling effects .

Q. How are isotopic tracers used to study this compound metabolism?

  • Methodological Answer : <sup>13</sup>C-labeled cholesterol is oxidized in situ, and LC-MS tracks this compound turnover. Stable isotope kinetics in humans (SIKH) quantify production rates in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxycholesterol
Reactant of Route 2
7-Hydroxycholesterol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。